molecular formula C13H20N4O3 B1482947 tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate CAS No. 2097996-18-2

tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1482947
CAS No.: 2097996-18-2
M. Wt: 280.32 g/mol
InChI Key: ZYSMABSBZREKQP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a triazole ring and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the biological activity of triazole-containing molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with a bromophenyl group instead of a formyl-triazole group.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a boronate ester instead of a formyl-triazole group.

Uniqueness

tert-Butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is unique due to the presence of both a triazole ring and a formyl group, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 3-(4-formyltriazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-6-4-5-11(8-16)17-7-10(9-18)14-15-17/h7,9,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSMABSBZREKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
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tert-butyl 3-(4-formyl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

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